molecular formula C32H40N12O10S2 B12721385 2,2'-(1,2-Vinylene)bis(5-((4-((3-(acetylamino)propyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)benzenesulphonic) acid CAS No. 84681-95-8

2,2'-(1,2-Vinylene)bis(5-((4-((3-(acetylamino)propyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)benzenesulphonic) acid

Katalognummer: B12721385
CAS-Nummer: 84681-95-8
Molekulargewicht: 816.9 g/mol
InChI-Schlüssel: SUGOSTMZNVLSDS-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-(1,2-Vinylene)bis(5-((4-((3-(acetylamino)propyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)benzenesulphonic) acid is a complex organic compound with a unique structure that includes multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,2-Vinylene)bis(5-((4-((3-(acetylamino)propyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)benzenesulphonic) acid involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions typically include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-(1,2-Vinylene)bis(5-((4-((3-(acetylamino)propyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)benzenesulphonic) acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2,2’-(1,2-Vinylene)bis(5-((4-((3-(acetylamino)propyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)benzenesulphonic) acid has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2,2’-(1,2-Vinylene)bis(5-((4-((3-(acetylamino)propyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)benzenesulphonic) acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2’-(1,2-Vinylene)bis(5-((4-((3-(acetylamino)propyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)benzenesulphonic) acid stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties

Eigenschaften

CAS-Nummer

84681-95-8

Molekularformel

C32H40N12O10S2

Molekulargewicht

816.9 g/mol

IUPAC-Name

5-[[4-(3-acetamidopropylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-(3-acetamidopropylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid

InChI

InChI=1S/C32H40N12O10S2/c1-19(45)33-13-5-15-35-27-39-29(43-31(41-27)53-3)37-23-11-9-21(25(17-23)55(47,48)49)7-8-22-10-12-24(18-26(22)56(50,51)52)38-30-40-28(42-32(44-30)54-4)36-16-6-14-34-20(2)46/h7-12,17-18H,5-6,13-16H2,1-4H3,(H,33,45)(H,34,46)(H,47,48,49)(H,50,51,52)(H2,35,37,39,41,43)(H2,36,38,40,42,44)/b8-7+

InChI-Schlüssel

SUGOSTMZNVLSDS-BQYQJAHWSA-N

Isomerische SMILES

CC(=O)NCCCNC1=NC(=NC(=N1)OC)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NCCCNC(=O)C)OC)S(=O)(=O)O)S(=O)(=O)O

Kanonische SMILES

CC(=O)NCCCNC1=NC(=NC(=N1)OC)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NCCCNC(=O)C)OC)S(=O)(=O)O)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.